N-[(2E)-4-Oxo-2-penten-2-yl]acetamide
Description
Properties
CAS No. |
150172-09-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 |
IUPAC Name |
N-[(E)-4-oxopent-2-en-2-yl]acetamide |
InChI |
InChI=1S/C7H11NO2/c1-5(4-6(2)9)8-7(3)10/h4H,1-3H3,(H,8,10)/b5-4+ |
InChI Key |
QMGDSBNNZBOUIV-SNAWJCMRSA-N |
SMILES |
CC(=CC(=O)C)NC(=O)C |
Synonyms |
Acetamide, N-(1-methyl-3-oxo-1-butenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The acetamide group (-NHCOCH₃) serves as a common scaffold in many derivatives. Differences arise in the substituent attached to the nitrogen atom. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Acetamide Derivatives
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
The enone system in this compound may engage in hydrogen bonding via its ketone oxygen and amide NH groups. This is comparable to chalcone-linked acetamides (e.g., ChH), where conjugated systems enhance intermolecular interactions . However, aliphatic substituents generally exhibit lower melting points and higher solubility in nonpolar solvents compared to aromatic analogs like N-(4-methoxyphenyl)acetamide .
Electronic Effects
Electron-withdrawing groups (e.g., nitro in N-(2-nitrophenyl)acetamide) increase acidity of the amide NH, while electron-donating groups (e.g., methoxy) reduce it.
Antibacterial Effects
Aromatic acetamides (e.g., N-(4-methoxyphenyl)acetamide) show antibacterial activity against Gram-negative and Gram-positive bacteria, with MIC values as low as 0.78 µg/mL . In contrast, aliphatic derivatives like the target compound are less likely to exhibit such activity due to the absence of aromatic π-stacking interactions with bacterial targets.
Nonlinear Optical Properties
Chalcone-linked acetamides (e.g., ChH) demonstrate strong two-photon absorption due to extended conjugation . The target compound’s enone system may similarly enhance nonlinear optical behavior, though experimental data are needed for confirmation.
Q & A
Q. What are the optimal synthetic routes for N-[(2E)-4-Oxo-2-penten-2-yl]acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis of this compound typically involves a multi-step process, including condensation reactions and functional group protection/deprotection. Key parameters include:
- Catalysts: Use of base catalysts (e.g., Na₂CO₃) to facilitate nucleophilic substitutions .
- Solvents: Polar aprotic solvents like dichloromethane (CH₂Cl₂) enhance reaction efficiency .
- Temperature: Room temperature or mild heating (30–50°C) minimizes side reactions .
- Purification: Column chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization ensures purity .
Table 1: Example synthesis optimization data from analogous acetamide derivatives:
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Na₂CO₃) | 2–3 equivalents | +25% yield | |
| Reaction Time | 12–24 hours | +15% purity |
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer:
- ¹H NMR: Look for characteristic peaks:
- Acetamide protons at δ 2.14 ppm (singlet, CH₃) .
- Olefinic protons (E-configuration) at δ 5.0–6.0 ppm (doublet or triplet) .
- ¹³C NMR: Carbonyl carbons (C=O) appear at δ 168–170 ppm .
- IR: Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
- X-ray Crystallography: Use SHELXL for refinement to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the α,β-unsaturated ketone moiety in this compound during nucleophilic additions?
- Methodological Answer: The conjugated system (C=C and C=O) facilitates Michael additions or 1,4-conjugate additions. To study this:
- Kinetic Analysis: Monitor reaction progress via UV-Vis spectroscopy at λ = 250–300 nm (π→π* transitions) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict regioselectivity and transition states .
- Isolation of Intermediates: Trapping with Grignard reagents or thiols, followed by LC-MS analysis .
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved for this compound?
- Methodological Answer:
- High-Resolution Data: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution .
- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Validation Tools: Employ PLATON’s ADDSYM to check for missed symmetry .
Example: A study on a similar acetamide showed bond length variations of ±0.02 Å after refinement with SHELXL .
Q. What in vitro methodologies are recommended to evaluate the anticancer potential of this compound?
- Methodological Answer:
- Cell Viability Assays: Use MTT or resazurin assays to determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis Detection: Annexin V/PI staining with flow cytometry .
- Target Identification: Molecular docking (AutoDock Vina) to predict interactions with proteins like topoisomerase II .
Table 2: Example IC₅₀ data from analogous compounds:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.3 | |
| HeLa (Cervical) | 18.7 |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., conflicting IC₅₀ values) for this compound?
- Methodological Answer:
- Standardize Assay Conditions: Use identical cell lines, passage numbers, and serum concentrations .
- Dose-Response Validation: Perform triplicate experiments with positive controls (e.g., doxorubicin) .
- Meta-Analysis: Compare data across PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Methodological Tools and Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
